5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one
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Overview
Description
5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one is an organic compound that features a phenyl group and a thiophene ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one typically involves the reaction of phenylacetylene with thiophene-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-2-yl)pent-1-en-4-yn-3-one
- 5-Phenyl-1-(furan-2-yl)pent-1-en-4-yn-3-one
- 5-Phenyl-1-(pyridin-2-yl)pent-1-en-4-yn-3-one
Uniqueness
5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one is unique due to the presence of both a phenyl group and a thiophene ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
921793-16-0 |
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Molecular Formula |
C15H10OS |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
5-phenyl-1-thiophen-2-ylpent-1-en-4-yn-3-one |
InChI |
InChI=1S/C15H10OS/c16-14(10-11-15-7-4-12-17-15)9-8-13-5-2-1-3-6-13/h1-7,10-12H |
InChI Key |
PFSOKBWVFJVATA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
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